molecular formula C10H12ClNO2 B1407410 6-Tert-butyl-2-chloropyridine-3-carboxylic acid CAS No. 1211588-66-7

6-Tert-butyl-2-chloropyridine-3-carboxylic acid

Cat. No.: B1407410
CAS No.: 1211588-66-7
M. Wt: 213.66 g/mol
InChI Key: ISBSSLLKVDMOQI-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-chloropyridine-3-carboxylic acid is a pyridine derivative characterized by a tert-butyl substituent at the 6-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 3-position. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.67 g/mol .

Properties

IUPAC Name

6-tert-butyl-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)7-5-4-6(9(13)14)8(11)12-7/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSSLLKVDMOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-66-7
Record name 6-tert-butyl-2-chloropyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-chloropyridine-3-carboxylic acid typically involves the chlorination of 3-pyridinecarboxylic acid followed by the introduction of the tert-butyl group. One common method involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to introduce the chlorine atom at the 2-position. The resulting intermediate is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-chloropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of 2-amino-6-(1,1-dimethylethyl)pyridine-3-carboxylic acid.

    Oxidation: Formation of 2-chloro-6-(1,1-dimethylethyl)pyridine-3-carboxylic acid N-oxide.

    Reduction: Formation of 2-chloro-6-(1,1-dimethylethyl)pyridine-3-methanol.

Scientific Research Applications

6-Tert-butyl-2-chloropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-chloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and tert-butyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
6-Tert-butyl-2-chloropyridine-3-carboxylic acid C₁₀H₁₂ClNO₂ 213.67 6-tert-butyl, 2-Cl, 3-COOH High steric bulk, moderate polarity
6-Chloropyridine-3-carboxylic acid C₆H₄ClNO₂ 157.55 6-Cl, 3-COOH Simpler structure, higher polarity
2-Azido-5-bromopyridine C₅H₇BrN₂OS 223.09 2-N₃, 5-Br Reactive azide group, halogenated
Methyl 6-cyano-5-fluoropyridine-2-carboxylate C₈H₅FN₂O₂ 180.14 6-CN, 5-F, 2-COOCH₃ Electron-withdrawing substituents

Key Observations :

  • Electron-Withdrawing Groups: Unlike derivatives with cyano (CN) or fluoro (F) groups, the target compound’s chlorine and carboxylic acid substituents may direct electrophilic substitution reactions to specific positions .

Biological Activity

6-Tert-butyl-2-chloropyridine-3-carboxylic acid (CAS No. 1211588-66-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a chlorine atom, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 6-tert-butyl-2-chloropyridine-3-carboxylic acid is C10H12ClNO2, with a molecular weight of 215.66 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including 6-tert-butyl-2-chloropyridine-3-carboxylic acid. A significant focus has been on its efficacy against both Gram-positive and Gram-negative bacteria. In particular:

  • Staphylococcus aureus : This bacterium has shown high sensitivity to compounds similar to 6-tert-butyl-2-chloropyridine-3-carboxylic acid, indicating potential antibacterial activity.
  • Escherichia coli : The compound's effectiveness against this common pathogen remains under investigation, with preliminary results suggesting moderate activity.
Microorganism Sensitivity Activity Level
Staphylococcus aureusHighExcellent
Escherichia coliModerateUnder Evaluation

Antioxidant Activity

The antioxidant potential of 6-tert-butyl-2-chloropyridine-3-carboxylic acid has been assessed through various assays, including the ABTS and FRAP methods. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress.

  • ABTS Assay : The compound exhibited significant radical scavenging activity, suggesting its potential as an antioxidant.
  • FRAP Assay : Results indicated a strong reducing power, further supporting its role as an antioxidant agent.

The biological activity of 6-tert-butyl-2-chloropyridine-3-carboxylic acid may be attributed to its interaction with specific molecular targets within microbial cells. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to bacterial enzymes or receptors.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of pyridine derivatives, including 6-tert-butyl-2-chloropyridine-3-carboxylic acid, revealed promising results against various pathogens. The most active compounds were identified through serial broth dilution methods, with 6-tert-butyl-2-chloropyridine-3-carboxylic acid showing comparable efficacy to established antibiotics .
  • Antioxidant Evaluation : In another investigation focusing on neuroprotective agents, derivatives of pyridine were screened for their ability to inhibit lipid peroxidation in mouse brain homogenates. The results indicated that compounds similar to 6-tert-butyl-2-chloropyridine-3-carboxylic acid could potentially mitigate oxidative damage associated with neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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